molecular formula C7H14O3 B13918987 Propyl butanoate, 3-hydroxy CAS No. 116310-04-4

Propyl butanoate, 3-hydroxy

Cat. No.: B13918987
CAS No.: 116310-04-4
M. Wt: 146.18 g/mol
InChI Key: DYIMQAHDHMHISM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl butanoate, 3-hydroxy, can be synthesized through the esterification of butanoic acid with propanol in the presence of an acid catalyst . The reaction typically involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:

Butanoic acid+PropanolPropyl butanoate, 3-hydroxy+Water\text{Butanoic acid} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Propanol→Propyl butanoate, 3-hydroxy+Water

Industrial Production Methods

In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed . This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Propyl butanoate, 3-hydroxy, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Butanoic acid and propanol.

    Reduction: Propanol and butanol.

    Transesterification: New esters depending on the alcohol used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl butanoate: Similar ester with ethyl group instead of propyl.

    Methyl butanoate: Similar ester with methyl group instead of propyl.

    Butyl butanoate: Similar ester with butyl group instead of propyl.

Uniqueness

Propyl butanoate, 3-hydroxy, is unique due to its specific structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules . This makes it distinct from other esters that lack the hydroxyl group and may have different physical and chemical properties .

Properties

CAS No.

116310-04-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propyl 3-hydroxybutanoate

InChI

InChI=1S/C7H14O3/c1-3-4-10-7(9)5-6(2)8/h6,8H,3-5H2,1-2H3

InChI Key

DYIMQAHDHMHISM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(C)O

Origin of Product

United States

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